1-Morpholinohept-6-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholinohept-6-yn-1-one is an organic compound that features a morpholine ring attached to a hept-6-yn-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholinohept-6-yn-1-one can be synthesized through a multi-step process involving the reaction of hept-6-yn-1-one with morpholine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic addition to the carbonyl group of hept-6-yn-1-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholinohept-6-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hept-6-yn-1-one oxides.
Reduction: Formation of 1-morpholinohept-6-yn-1-ol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-Morpholinohept-6-yn-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholinohept-6-yn-1-one involves its interaction with various molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, making it a useful tool in bioconjugation and labeling studies.
Comparison with Similar Compounds
Hept-6-yn-1-ol: Similar backbone but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the hept-6-yn-1-one backbone.
1-Morpholinoheptane: Similar structure but lacks the alkyne group.
Uniqueness: 1-Morpholinohept-6-yn-1-one is unique due to the presence of both the morpholine ring and the alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-ylhept-6-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h1H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLRNVSWZOKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.